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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B15618478

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis,
and biological characterization of [Tyrl1l]-Somatostatin. It is intended to serve as a valuable
resource for researchers, scientists, and professionals involved in drug development and
peptide research.

Introduction: The Quest for Stable Somatostatin
Analogs

The discovery of somatostatin in 1973 by Brazeau and Guillemin was a landmark in
neuroendocrinology.[1][2] This 14-amino acid cyclic peptide was initially identified as a potent
inhibitor of growth hormone (GH) secretion from the anterior pituitary.[1][2] Subsequent
research revealed its widespread distribution and diverse physiological roles, including the
inhibition of various other hormones like insulin and glucagon, and its function as a
neurotransmitter.[1][2]

Despite its therapeutic potential, the clinical application of native somatostatin was hampered
by its extremely short biological half-life of only a few minutes. This led to a concerted effort in
the scientific community to synthesize more stable and potent analogs.[1][2] The primary goals
were to enhance resistance to enzymatic degradation and to potentially modulate receptor
subtype selectivity.
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The synthesis of [Tyrl1]-Somatostatin emerged from this research landscape with a specific
and crucial purpose: to facilitate the study of somatostatin receptors. The native somatostatin-
14 peptide lacks a tyrosine residue, which is the preferred site for radioiodination, a technique
essential for receptor binding assays. By substituting the phenylalanine at position 11 with a
tyrosine, researchers created an analog that could be readily labeled with iodine isotopes (e.g.,
125]), paving the way for the characterization and quantification of somatostatin receptors in

various tissues.

Physicochemical Properties

Property Value
Chemical Formula C76H104N18020S2
Molecular Weight 1653.91 g/mol

) ) Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-
Amino Acid Sequence

Thr-Ser-Cys

Cyclic, with a disulfide bridge between Cys3 and
Structure

Cyst#
Appearance White to off-white powder
CAS Number 59481-27-5

Data Presentation: Biological Activity
Somatostatin Receptor Binding Affinity

Direct and comprehensive binding affinity data (Ki values) for the non-radiolabeled [Tyr11]-
Somatostatin across all five human somatostatin receptor subtypes (SSTR1-5) is not readily
available in published literature. However, as [Tyrl1]-Somatostatin is a close analog of the
native Somatostatin-14, its binding profile is expected to be very similar. The primary purpose
of the Tyr!! substitution was to enable radioiodination for receptor binding studies, suggesting
that the modification was not intended to significantly alter receptor affinity.

The table below presents the binding affinities of the parent molecule, Somatostatin-14, for the
five human somatostatin receptor subtypes.
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Binding Affinity (Ki in nM) of

Receptor Subtype .
Somatostatin-14

SSTR1 0.2

SSTR2 ~0.1-1.0

SSTR3 ~0.5-1.5

SSTR4 ~0.5-2.0

SSTR5 ~0.1-1.0

Note: The Ki values for Somatostatin-14 can vary slightly between different studies and
experimental conditions.

The radiolabeled form, [*2°[]Tyr*t-Somatostatin, has been shown to bind with high affinity to
somatostatin receptors in various tissues. For instance, in rabbit retinal membranes, it exhibited
an apparent affinity constant (KD) of 0.90 + 0.20 nM.[1] In human GH-secreting pituitary
adenomas, the KD was found to be 0.80 + 0.15 nM.

Inhibition of Growth Hormone Release

Similar to the binding affinity data, specific ICso or ECso values for the inhibition of growth
hormone release by [Tyrll]-Somatostatin are not extensively reported. However, its biological
activity is understood to be comparable to that of native somatostatin. The following table
summarizes the inhibitory effects of somatostatin on growth hormone release from in vitro

studies.
. ICs0 of Somatostatin-14
System Stimulus
(nM)
Rat Pituitary Cells GHRH ~0.1-1.0
Human Pituitary Adenoma
Basal ~0.1-0.5

Cells

Experimental Protocols
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Synthesis of [Tyrll]-Somatostatin via Solid-Phase
Peptide Synthesis (SPPS)

The synthesis of [Tyrll]-Somatostatin is achieved using standard Fmoc-based solid-phase
peptide synthesis (SPPS).

Materials:

Fmoc-Cys(Trt)-Wang resin

e Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-
Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH,
Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH

e Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HOBt (Hydroxybenzotriazole)

o Base: DIPEA (N,N-Diisopropylethylamine)

» Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

» Solvents: DMF, DCM (Dichloromethane), Methanol

o Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/viv)
o Ether (cold)

o Oxidation solution: 0.01 M potassium ferricyanide (Ks[Fe(CN)e]) in ammonium acetate buffer
(pH 7.5)

 Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-
HPLC)

e Analysis: Analytical RP-HPLC, Mass Spectrometry (MS)
Methodology:

¢ Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 1 hour.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound cysteine by
treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and
DCM.

Amino Acid Coupling:

o Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (3 eg.) and HOBt (3 eq.)
in DMF in the presence of DIPEA (6 eq.) for 5 minutes.

o Add the activated amino acid solution to the deprotected resin and shake for 2 hours at
room temperature.

o Monitor the coupling reaction completion using a Kaiser test.

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino
acid in the sequence: Ser(tBu), Thr(tBu), Tyr(tBu), Thr(tBu), Lys(Boc), Trp(Boc), Phe, Phe,
Asn(Trt), Lys(Boc), Cys(Trt), Gly, Ala.

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash
the peptide-resin with DCM and methanol and dry under vacuum. Treat the dried resin with
the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin
and remove the side-chain protecting groups.

Peptide Precipitation: Precipitate the crude linear peptide by adding cold ether. Centrifuge
and wash the peptide pellet with cold ether multiple times.

Disulfide Bond Formation (Cyclization):

[e]

Dissolve the crude linear peptide in the ammonium acetate buffer.

[e]

Add the potassium ferricyanide solution dropwise with stirring until a faint yellow color
persists.

[e]

Allow the reaction to proceed for 1-2 hours.

o

Quench the reaction by adding a small amount of cysteine.
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Purification: Purify the crude cyclic peptide by preparative RP-HPLC using a C18 column
with a water/acetonitrile gradient containing 0.1% TFA.

Analysis and Lyophilization: Analyze the purified fractions by analytical RP-HPLC and MS to
confirm the identity and purity of [Tyrl1]-Somatostatin. Lyophilize the pure fractions to
obtain the final product as a white powder.

Radioiodination of [Tyrll]-Somatostatin

Materials:

[Tyrll]-Somatostatin

Na125|

Chloramine-T

Sodium metabisulfite

Phosphate buffer (pH 7.4)

Sephadex G-25 column

Bovine serum albumin (BSA)

Methodology:

Reaction Setup: In a shielded vial, add [Tyrl1]-Somatostatin (5-10 ug) dissolved in
phosphate buffer.

Initiation of lodination: Add Na'?°| (0.5-1.0 mCi) to the peptide solution. Initiate the reaction
by adding a freshly prepared solution of Chloramine-T (10-20 ug in phosphate buffer).

Reaction Quenching: After 30-60 seconds at room temperature, quench the reaction by
adding sodium metabisulfite solution (20-40 ug in phosphate buffer).

Purification: Separate the [*2°[]Tyr-Somatostatin from unreacted 12°| and other reagents by
gel filtration chromatography on a Sephadex G-25 column pre-equilibrated and eluted with
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phosphate buffer containing 0.1% BSA.

e Analysis: Collect fractions and determine the radioactivity in each fraction to identify the
protein peak. The specific activity of the radiolabeled peptide can be determined.

Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathways

[Tyrll]-Somatostatin, like native somatostatin, exerts its biological effects by binding to five
distinct G-protein coupled receptors (GPCRs), SSTR1-5. Upon ligand binding, these receptors
couple to inhibitory G-proteins (Gi/0), which trigger a cascade of intracellular signaling events.
The primary signaling pathways include the inhibition of adenylyl cyclase, leading to a
decrease in intracellular cyclic AMP (CAMP) levels, and the modulation of ion channels.
Additionally, somatostatin receptors can activate protein tyrosine phosphatases (PTPs), such
as SHP-1 and SHP-2, which play a crucial role in the anti-proliferative effects of somatostatin.

[Tyr11]-Somatostatin |—2indsto

Click to download full resolution via product page

Caption: Somatostatin receptor signaling pathways.

Experimental Workflow for Synthesis and Purification
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The following diagram illustrates the key steps in the synthesis and purification of [Tyr11]-
Somatostatin.

Start: Fmoc-Cys(Trt)-Wang Resin

Solid-Phase Peptide Synthesis (SPPS)
- Iterative Fmoc deprotection
- Amino acid coupling

Cleavage from Resin &
Side-chain Deprotection
(TFA Cocktail)

(Precipitation with Cold Ether)

Disulfide Bond Formation

(Oxidation)

(Preparative RP-HPLC)

l

Analysis
(Analytical RP-HPLC, Mass Spectrometry)

Lyophilization

Final Product:
[Tyr11l]-Somatostatin
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Caption: Workflow for the synthesis of [Tyrl1]-Somatostatin.

Conclusion

[Tyrll]-Somatostatin stands as a pivotal tool in the study of somatostatin physiology and
pharmacology. Its rational design, enabling radioiodination, has been instrumental in the
characterization of somatostatin receptors and has facilitated the screening of novel
somatostatin analogs with therapeutic potential. The well-established methods for its synthesis
and purification make it an accessible and valuable reagent for researchers. This technical
guide provides a foundational understanding of [Tyrl1]-Somatostatin, from its historical
context to its practical synthesis and biological significance, serving as a comprehensive
resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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